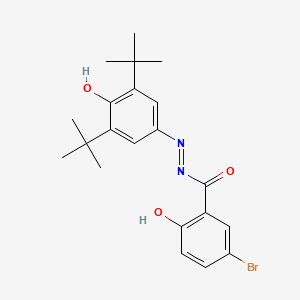
2-(2-Naphthyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Naphthyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a naphthyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyl)cyclohexanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-naphthyl chloride with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding naphthyl ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 2-(2-naphthyl)cyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Naphthyl ketones.
Reduction: 2-(2-Naphthyl)cyclohexanol.
Substitution: Halogenated naphthyl derivatives.
Applications De Recherche Scientifique
2-(2-Naphthyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Naphthyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can engage in π-π interactions with aromatic amino acids in the active site of enzymes, while the cyclohexanone moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Naphthol: A naphthalene derivative with a hydroxyl group at the second position.
Cyclohexanone: A simple cyclic ketone without the naphthyl substitution.
2-(1-Naphthyl)cyclohexanone: A structural isomer with the naphthyl group at the first position.
Uniqueness: 2-(2-Naphthyl)cyclohexanone is unique due to the specific positioning of the naphthyl group, which influences its chemical reactivity and interaction with biological targets. This distinct structure allows for unique applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C16H16O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-naphthalen-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15H,3-4,7-8H2 |
Clé InChI |
QREZMNNBJZCNSK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-1-Benzyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962495.png)



![2-methoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B11962514.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11962520.png)



![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11962551.png)
![6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11962558.png)



